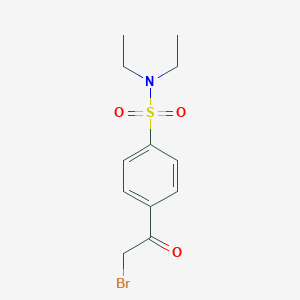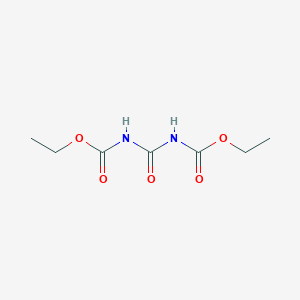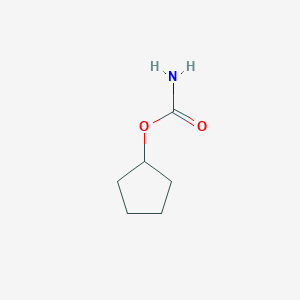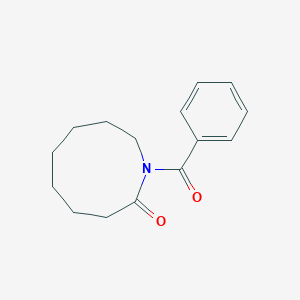
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include the yield and purity of the product.Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including bond lengths and angles, the hybridization of the atoms, and any notable structural features.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Brominated Compounds in Environmental and Health Studies
Research on brominated compounds, including those related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, focuses on their environmental occurrence, synthesis pathways, and potential health effects. These studies span various disciplines, including environmental science, chemistry, and toxicology.
Environmental Presence and Impact : A comprehensive review highlighted the widespread occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, emphasizing the need for further investigation into their environmental fate, toxicity, and optimized analytical methods for detection. This research underscores the importance of understanding the environmental distribution and potential health implications of brominated compounds like 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application : Studies on the synthesis of brominated and fluorinated biphenyls, which are key intermediates for various pharmaceutical and industrial applications, reveal the complexities and challenges associated with their production. These works provide insights into the chemical properties and synthesis challenges of compounds related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, highlighting the need for innovative approaches to improve yield and reduce environmental impact (Qiu et al., 2009).
Pharmaceutical and Biomedical Research : The development of cyclic compounds containing aminobenzenesulfonamide illustrates the pharmaceutical significance of sulfonamide derivatives, including those related to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide. This research highlights the versatility and potential of sulfonamide compounds in drug development and organic synthesis, pointing to the broader applications of brominated sulfonamides in medicinal chemistry (Kaneda, 2020).
Toxicological Evaluations and Health Implications : The toxicological profiles and health assessments of brominated disinfection byproducts (DBPs) generated from water treatment processes underscore the health risks associated with exposure to brominated organic compounds. Such studies are essential for evaluating the safety and environmental impact of brominated compounds, including 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, and for developing guidelines to minimize exposure and mitigate potential health effects (Sharma, Zbořil, & McDonald, 2014).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further investigations into the compound’s properties or reactivity.
properties
IUPAC Name |
4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSACATWDWOSQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355891 |
Source


|
| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
CAS RN |
58722-36-4 |
Source


|
| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














